4-Octylphenol-d4
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Overview
Description
4-Octylphenol-d4 is a deuterated form of 4-Octylphenol, a compound belonging to the class of alkylphenols. It is characterized by the presence of a phenolic ring substituted at the para position by an octyl group. The deuterated form, this compound, is often used in scientific research as an internal standard in mass spectrometry due to its stable isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octylphenol-d4 typically involves the deuteration of 4-Octylphenol. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the phenolic ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure high yield and purity of the deuterated compound. The final product is then purified using techniques such as distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-Octylphenol-d4 undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alkylphenols and corresponding alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
4-Octylphenol-d4 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of 4-Octylphenol and related compounds.
Biology: Employed in studies investigating the endocrine-disrupting effects of alkylphenols.
Medicine: Utilized in pharmacokinetic studies to track the metabolism and distribution of 4-Octylphenol in biological systems.
Industry: Applied in the development of surfactants and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 4-Octylphenol-d4 involves its interaction with various molecular targets and pathways. As an endocrine disruptor, it mimics the action of estrogen by binding to estrogen receptors, leading to altered gene expression and hormonal imbalances. The compound can also interact with DNA, forming complexes that may contribute to its toxicity through DNA cleavage at high concentrations .
Comparison with Similar Compounds
Similar Compounds
4-Nonylphenol: Another alkylphenol with a longer alkyl chain.
4-tert-Octylphenol: A structural isomer with a branched alkyl chain.
4-Butylphenol: A shorter alkyl chain variant.
Uniqueness
4-Octylphenol-d4 is unique due to its deuterated nature, making it an ideal internal standard for mass spectrometry. Its specific isotopic labeling allows for precise quantification and tracking in various analytical applications, distinguishing it from other non-deuterated alkylphenols.
Properties
Molecular Formula |
C14H22O |
---|---|
Molecular Weight |
210.35 g/mol |
IUPAC Name |
2,3,5,6-tetradeuterio-4-octylphenol |
InChI |
InChI=1S/C14H22O/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12,15H,2-8H2,1H3/i9D,10D,11D,12D |
InChI Key |
NTDQQZYCCIDJRK-IRYCTXJYSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CCCCCCCC)[2H])[2H])O)[2H] |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)O |
Origin of Product |
United States |
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